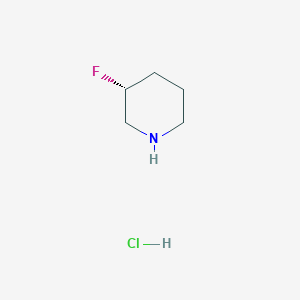

(R)-3-fluoropiperidine hydrochloride

Description

Properties

IUPAC Name |

(3R)-3-fluoropiperidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10FN.ClH/c6-5-2-1-3-7-4-5;/h5,7H,1-4H2;1H/t5-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDJUBLSLAULIAT-NUBCRITNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CNC1)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H](CNC1)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11ClFN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50717515 | |

| Record name | (3R)-3-Fluoropiperidine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50717515 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

139.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

787564-37-8 | |

| Record name | (3R)-3-Fluoropiperidine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50717515 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (3R)-3-fluoropiperidine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-3-fluoropiperidine hydrochloride typically involves the fluorination of piperidine derivatives. One common method includes the use of fluorinating agents such as diethylaminosulfur trifluoride (DAST) or Selectfluor. The reaction conditions often require anhydrous solvents and controlled temperatures to ensure selective fluorination at the desired position.

Industrial Production Methods

Industrial production of ®-3-fluoropiperidine hydrochloride may involve large-scale fluorination processes using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product. The use of automated systems also enhances the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

®-3-fluoropiperidine hydrochloride can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into different reduced forms, potentially altering its pharmacological properties.

Substitution: Nucleophilic substitution reactions can introduce different functional groups at the fluorinated position, leading to a variety of derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce a wide range of functionalized derivatives.

Scientific Research Applications

Anticancer Agents

(R)-3-fluoropiperidine hydrochloride is utilized in the synthesis of novel anticancer agents, particularly those targeting specific kinases. For instance, it has been employed in the preparation of imidazo[1,2-a]pyrazine derivatives which may act as inhibitors of aurora kinases, enzymes critical for cell division and proliferation . The incorporation of fluorine into these molecules enhances their pharmacokinetic properties, improving oral bioavailability and metabolic stability.

PDE10A Inhibitors

Another significant application is in the development of pyrazolopyrimidine derivatives aimed at inhibiting phosphodiesterase 10A (PDE10A). This enzyme is implicated in various neurological disorders, making these derivatives potential therapeutic agents for conditions such as schizophrenia . The synthesis process often involves this compound as a key intermediate.

Agrochemical Applications

Fluorinated piperidines are increasingly important in agrochemicals due to their enhanced biological activity and environmental stability. This compound can be used to synthesize herbicides and insecticides that exhibit improved efficacy compared to their non-fluorinated counterparts. The fluorine atom can modify the lipophilicity and bioactivity of these compounds, leading to better performance in agricultural applications .

Material Science Applications

In material science, this compound serves as a precursor for synthesizing fluorinated polymers and materials with unique properties. The incorporation of fluorine can impart desirable characteristics such as increased chemical resistance and thermal stability, making these materials suitable for high-performance applications .

Synthesis of Aurora Kinase Inhibitors

A study published in the Journal of Medicinal Chemistry details the synthesis of several aurora kinase inhibitors using this compound as a starting material. The researchers reported that the introduction of fluorine significantly improved the compounds' selectivity and potency against target kinases, demonstrating the importance of this compound in drug discovery efforts .

Development of PDE10A Inhibitors

Research highlighted in Bioorganic & Medicinal Chemistry focused on a series of pyrazolo[1,5-a]pyrimidine derivatives synthesized from this compound. These compounds showed promising selectivity for PDE10A over other phosphodiesterases, indicating their potential use in treating neurological disorders like schizophrenia .

Data Tables

Mechanism of Action

The mechanism of action of ®-3-fluoropiperidine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom can enhance the binding affinity and selectivity of the compound, leading to more potent biological effects. The exact pathways involved depend on the specific application and target of the compound.

Comparison with Similar Compounds

Key Properties :

- CAS Number : 787564-37-8

- Molecular Formula : C₅H₁₁ClFN

- Molecular Weight : 139.60 g/mol

- Purity : ≥97% (commercially available)

- Applications : Drug discovery (e.g., enzyme inhibitors, receptor modulators), ionic liquids, and battery electrolyte research .

The stereochemistry at the 3-position (R-configuration) is critical for its biological activity, enabling selective interactions with target proteins .

Comparison with Similar Compounds

Structural and Functional Comparisons

The table below highlights key differences between (R)-3-fluoropiperidine hydrochloride and structurally related compounds:

Key Observations :

- Backbone Differences : Piperidine (6-membered ring) vs. pyrrolidine (5-membered ring) derivatives influence steric and electronic properties. Pyrrolidine derivatives (e.g., (R)-(−)-3-fluoropyrrolidine HCl) exhibit higher ring strain, enhancing reactivity in enzyme inhibition .

- Fluorine Position : 3-Fluoropiperidine derivatives show distinct pharmacological profiles compared to 4-fluoro analogs. For example, 4-fluoropiperidine HCl is less commonly used in CNS drug development due to reduced blood-brain barrier penetration .

- Chirality : The (R)-enantiomer of 3-fluoropiperidine HCl demonstrates superior binding affinity to chiral targets (e.g., G-protein-coupled receptors) compared to racemic mixtures .

Physicochemical and Commercial Comparison

Notable Trends:

- Cost: Chiral compounds (e.g., (R)-3-fluoropiperidine HCl) are 3–5× more expensive than non-chiral analogs due to complex synthesis and purification .

- Purity : Most commercial fluoropiperidine derivatives are offered at ≥95% purity, meeting pharmaceutical-grade standards .

Biological Activity

(R)-3-fluoropiperidine hydrochloride is a fluorinated piperidine derivative that has garnered attention in medicinal chemistry due to its unique biological activities and potential therapeutic applications. This article explores the compound's biological activity, synthesis, and implications in drug development, supported by data tables and relevant research findings.

This compound has the molecular formula and a molecular weight of approximately 139.60 g/mol. The compound exhibits a melting point around 227 °C, indicating its stability under standard conditions .

Anticancer Properties

Research indicates that (R)-3-fluoropiperidine derivatives exhibit significant antiproliferative activity against various cancer cell lines. For instance, studies have shown that fluorinated piperidines can enhance metabolic stability and improve bioavailability, which are critical factors in drug efficacy .

A notable study evaluated the antiproliferative effects of synthesized fluorinated compounds against breast, colon, and lung cancer cell lines. The results demonstrated that certain derivatives of 3-fluoropiperidine exhibited higher cytotoxicity compared to non-fluorinated analogs, suggesting that fluorine substitution plays a crucial role in enhancing biological activity .

The mechanism through which (R)-3-fluoropiperidine exerts its biological effects is believed to involve modulation of key signaling pathways associated with cell proliferation and apoptosis. Specifically, it has been suggested that the compound may interact with muscarinic acetylcholine receptors (M3R), which are implicated in cancer progression .

Synthesis and Derivatives

The synthesis of this compound can be achieved through various methods, including palladium-catalyzed reactions that allow for high yields and functional group tolerance . The following table summarizes different synthetic routes and their outcomes:

| Synthesis Method | Yield (%) | Key Features |

|---|---|---|

| Pd-Catalyzed Annulation | High | Efficient for producing functionalized piperidines |

| One-Pot Reaction | Moderate | Simplifies synthesis without intermediate isolation |

| Chemoselective Reduction | High | Maintains diastereoselectivity in products |

Case Studies

Several case studies have highlighted the biological activity of (R)-3-fluoropiperidine derivatives:

- Case Study on Anticancer Activity : A derivative of (R)-3-fluoropiperidine was tested against FaDu hypopharyngeal tumor cells, showing enhanced cytotoxicity compared to standard treatments like bleomycin. This study emphasized the structural importance of the piperidine ring in drug interactions .

- Fluorine's Role in Drug Design : Research has demonstrated that fluorine substitution can significantly alter the metabolic pathways of compounds, leading to improved therapeutic profiles. For example, a study on related fluorinated benzothiazoles showed that the presence of fluorine was essential for maintaining antitumor activity .

Q & A

Q. How to address contradictory data in literature regarding fluorine’s electronic effects on piperidine reactivity?

- Answer : Conduct meta-analyses comparing substituent positions (2-, 3-, 4-F) and conformers. Use multivariate regression to isolate variables (e.g., solvent polarity, measurement technique). Collaborative replication studies with standardized protocols (e.g., ICH guidelines) reduce methodological bias .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.